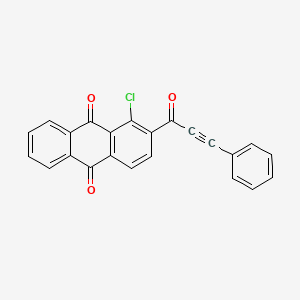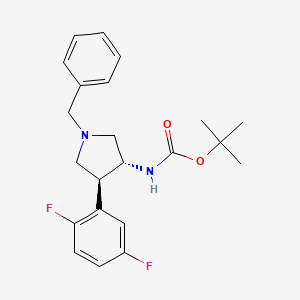
1-Chloro-2-(3-phenylprop-2-ynoyl)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2-(3-phenylpropioloyl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(3-phenylpropioloyl)anthracene-9,10-dione typically involves the following steps:
Starting Materials: Anthracene-9,10-dione and 3-phenylpropiolic acid.
Catalysts and Solvents: Common solvents used include dichloromethane (DCM) or chloroform, and the reaction may be catalyzed by Lewis acids such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing similar reaction conditions but optimized for efficiency and yield. The use of automated reactors and precise control of reaction parameters would be essential for consistent production quality.
化学反应分析
Types of Reactions
1-Chloro-2-(3-phenylpropioloyl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming anthracene diols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinones, while reduction can produce anthracene diols.
科学研究应用
1-Chloro-2-(3-phenylpropioloyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research into its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of advanced materials for OLEDs and other optoelectronic devices.
作用机制
The mechanism of action of 1-Chloro-2-(3-phenylpropioloyl)anthracene-9,10-dione involves its interaction with light and subsequent energy transfer processes. The compound can absorb light and enter an excited state, which can then transfer energy to other molecules or generate reactive oxygen species (ROS) in the case of photodynamic therapy . The molecular targets and pathways involved include the interaction with cellular components and the generation of ROS that can induce cell damage or apoptosis.
相似化合物的比较
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison
1-Chloro-2-(3-phenylpropioloyl)anthracene-9,10-dione is unique due to the presence of the chlorine atom and the propioloyl group, which can significantly alter its photophysical properties compared to other anthracene derivatives . These structural differences can lead to variations in fluorescence quantum yield, absorption spectra, and reactivity, making it a valuable compound for specific applications in materials science and photochemistry .
属性
CAS 编号 |
680603-25-2 |
|---|---|
分子式 |
C23H11ClO3 |
分子量 |
370.8 g/mol |
IUPAC 名称 |
1-chloro-2-(3-phenylprop-2-ynoyl)anthracene-9,10-dione |
InChI |
InChI=1S/C23H11ClO3/c24-21-17(19(25)13-10-14-6-2-1-3-7-14)11-12-18-20(21)23(27)16-9-5-4-8-15(16)22(18)26/h1-9,11-12H |
InChI 键 |
QSKSBBBVYJJBRC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2-Aminophenyl)furo[2,3-B]quinoxaline-3-carboxamide](/img/structure/B13139498.png)
![Phenyl[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B13139500.png)




phosphanium bromide](/img/structure/B13139527.png)
![11-Bromo-22-butoxy-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13139530.png)

![Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-](/img/structure/B13139543.png)
![tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B13139549.png)

